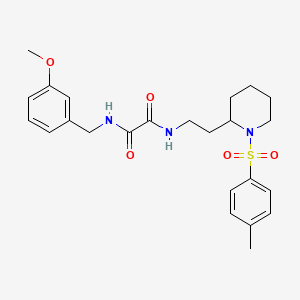

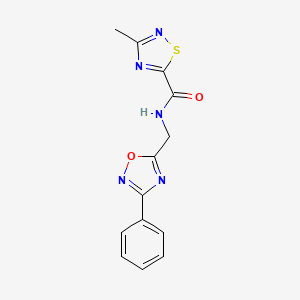

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in the scientific community due to its potential use as a painkiller. It was first synthesized in the 1970s and has since been studied for its unique properties.

Applications De Recherche Scientifique

Subheading Photolabile Polymers in DNA and Bacterial Cell Interactions

A novel cationic polymer, which transforms to a zwitterionic form upon light irradiation, has been developed for DNA condensation and release, as well as switching antibacterial activity. This polymer, synthesized by free-radical polymerization, demonstrates potential in controlling interactions with DNA and Escherichia coli bacterial cells (Sobolčiak et al., 2013).

Dopamine Receptor Antagonists

Subheading Novel Benzamide Spectramide in Dopamine-D2 Receptor Studies

Spectramide, a new substituted benzamide labeled with iodine-125, is identified as a potent and highly selective antagonist for the dopamine-D2 receptor. Used in in vitro receptor binding studies, it shows potential as a tool for studying dopamine D2 receptors using imaging techniques like PET or SPECT (Sánchez-Roa et al., 1989).

Na+/Ca2+ Exchange Inhibitors

Subheading YM-244769 in Neuroprotection

The study explores YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor. It demonstrates selective inhibition of NCX3 and protection against hypoxia/reoxygenation-induced neuronal cell damage. This inhibitor could have therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

5-HT1D Receptor Agonists

Subheading Novel Indolyethylamines in Serotonergic Studies

Research on novel indolyethylamines, including their synthesis and receptor binding affinities, suggests agonist activity at the 5-HT1D receptors. These compounds are significant for understanding serotonergic receptor interactions and could be relevant in neurological research (Barf et al., 1996).

Protecting Group Removal in Synthesis

Subheading Efficient Removal of Methoxybenzyl Protecting Groups

A study demonstrates the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ under neutral conditions. This method preserves other common protecting and functional groups, indicating its utility in selective synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

Propriétés

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-18-9-11-22(12-10-18)33(30,31)27-15-4-3-7-20(27)13-14-25-23(28)24(29)26-17-19-6-5-8-21(16-19)32-2/h5-6,8-12,16,20H,3-4,7,13-15,17H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMUEDOYYDLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2745455.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)